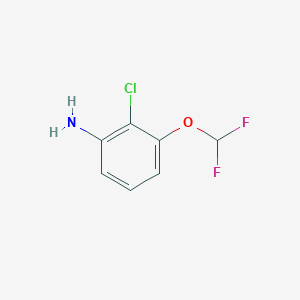

2-Chloro-3-(difluoromethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(difluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-6-4(11)2-1-3-5(6)12-7(9)10/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFFEAIQTWYOJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Aromatic Amine Chemistry

Halogenated aromatic amines are a cornerstone of synthetic organic chemistry, serving as versatile building blocks for a wide array of more complex molecules. The introduction of halogen atoms to an aromatic amine ring can profoundly alter its chemical behavior. These substituents can act as directing groups in electrophilic substitution reactions and can also serve as reactive handles for cross-coupling reactions, enabling the construction of intricate molecular architectures.

The aniline (B41778) moiety itself is a primary aromatic amine, characterized by an amino group attached to a benzene (B151609) ring. The lone pair of electrons on the nitrogen atom can delocalize into the aromatic system, activating the ring towards electrophilic attack. The presence and position of other substituents, such as the chloro and difluoromethoxy groups in 2-Chloro-3-(difluoromethoxy)aniline, modulate this reactivity, providing chemists with a powerful tool for regioselective synthesis.

Significance of Difluoromethoxy and Chloro Substituents in Chemical Design

The difluoromethoxy group (-OCHF₂) and the chloro group (-Cl) are not merely passive components of the 2-Chloro-3-(difluoromethoxy)aniline structure; they are key determinants of its utility in chemical design.

The difluoromethoxy group is an increasingly popular substituent in medicinal chemistry and agrochemical design. It is often considered a bioisostere of other functional groups, such as the methoxy (B1213986) or hydroxyl group, but with distinct advantages. The high electronegativity of the fluorine atoms can significantly alter the electronic properties of the molecule, influencing its acidity, basicity, and dipole moment. This can lead to enhanced binding affinity with biological targets. Furthermore, the difluoromethoxy group can improve metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial factor in drug development. Its lipophilicity can also be fine-tuned, which is critical for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

The chloro substituent , a common halogen in organic synthesis, also plays a multifaceted role. Its electron-withdrawing nature influences the reactivity of the aromatic ring, and its position ortho to the amino group in this compound can direct further chemical transformations. The chlorine atom can also participate in various coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, providing a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to building the complex scaffolds often required for biologically active compounds.

A plausible synthetic route to obtain this compound can be inferred from the synthesis of its isomer, 4-(chlorodifluoromethoxy)aniline. This process typically involves a multi-step sequence starting with a suitable precursor like trichloromethoxybenzene. The synthesis would likely proceed through:

Selective Fluorination: Replacement of chlorine atoms with fluorine to yield a chlorodifluoromethoxybenzene derivative.

Nitration: Introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution using a mixed acid (sulfuric acid and nitric acid).

Reduction: Conversion of the nitro group to the primary amine (aniline) using a reducing agent, such as hydrogen gas with a catalyst like Raney nickel.

Overview of Current Research Trajectories and Potential for Further Investigation

Strategies for Regioselective Functionalization of Aniline Precursors

The construction of polysubstituted anilines requires precise control over the position of each functional group. Regioselectivity is paramount, as the isomeric position of substituents can drastically alter the target molecule's properties and biological activity.

Introduction of the Difluoromethoxy Moiety

The difluoromethoxy group (-OCF₂H) is a valuable substituent in drug design, often enhancing metabolic stability, lipophilicity, and binding interactions. innospk.com Its introduction into an aromatic ring can be achieved through various synthetic strategies.

A common approach to installing a difluoromethoxy group involves the fluorination of a corresponding hydroxy-substituted precursor. For instance, 4-nitrophenol (B140041) can be reacted with sodium hydroxide (B78521) to form sodium phenoxide, which then undergoes reaction with monochlorodifluoromethane under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene. google.com Subsequent reduction of the nitro group provides the desired aniline. google.com This method is advantageous due to the commercial availability of various substituted phenols.

Another route involves the use of difluorocarbene precursors. Reagents like diethyl (bromodifluoromethyl)phosphonate and trimethylsilyl (B98337) difluoro(fluorosulfonyl)acetate can generate difluorocarbene (:CF₂), which can then react with phenolic substrates. tcichemicals.com

Late-stage functionalization, the introduction of a functional group at a late step in a synthetic sequence, is a powerful strategy. Recent advancements have led to the development of novel reagents for direct difluoromethylation. rsc.orgresearchgate.net These methods often utilize radical processes and can be applied to a wide range of substrates, including complex heteroarenes. researchgate.netnih.gov

One such reagent, zinc difluoromethanesulfinate (DFMS), has proven effective for the direct transfer of a CF₂H unit to various organic substrates under mild, open-flask conditions. nih.govenamine.net This radical-based approach offers good functional group tolerance and scalability. enamine.net Other methods involve metal-catalyzed cross-coupling reactions or Minisci-type radical chemistry. rsc.orgsemanticscholar.org These techniques provide direct access to difluoromethylated arenes from readily available starting materials like aryl halides or diazonium salts. semanticscholar.org

Introduction of the Chloro Substituent

The regioselective introduction of a chlorine atom onto the aniline ring is another crucial step in the synthesis of this compound.

Direct chlorination of anilines can be achieved using various reagents, though controlling regioselectivity can be challenging. nih.govtandfonline.com The directing effect of the amino group typically favors ortho and para substitution. nih.gov For instance, the chlorination of aniline with N-chlorosuccinimide (NCS) in acetonitrile (B52724) can lead to the formation of 2,4,6-trichloroaniline. tandfonline.com

A notable example of regioselective chlorination is the direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline (B1299965) using hydrochloric acid and hydrogen peroxide. lookchem.comacs.org This method provides an efficient route to 2,6-dichloro-4-(difluoromethoxy)aniline. lookchem.comacs.org Palladium-catalyzed C-H chlorination has also emerged as a powerful tool for achieving meta-chlorination of anilines, a traditionally difficult transformation. nih.govrsc.org

| Reagent/Catalyst | Substrate | Product | Yield (%) | Reference |

| HCl, H₂O₂ | 4-(difluoromethoxy)aniline | 2,6-dichloro-4-(difluoromethoxy)aniline | Not specified | lookchem.comacs.org |

| N-chlorosuccinimide (NCS) | Aniline | 2,4,6-trichloroaniline | 88 | tandfonline.com |

| Pd(PhCN)₂Cl₂ / Ligand 9 | Aniline Derivative | meta-chloro aniline | 72 | nih.gov |

An alternative to direct C-H chlorination is the substitution of a pre-existing functional group, such as another halogen or a suitable leaving group. The Sandmeyer reaction, for example, allows for the conversion of an amino group via a diazonium salt to a chloro substituent. While historically significant, this method may not be ideal for all substrates.

More modern approaches involve the synthesis of anilides from the corresponding anilines, followed by selective bromination and subsequent chlorination. google.com The resulting chloro-bromo anilide can then be reduced to remove the bromine and hydrolyzed to afford the desired chloroaniline. google.com This multi-step process offers a high degree of selectivity for introducing chlorine atoms at specific positions ortho to the amino group. google.com Additionally, amination reactions of polychlorinated aromatic compounds can be employed. For instance, 3,4,5-trichlorobenzotrifluoride can react with ammonia (B1221849) to synthesize 2,6-dichloro-4-trifluoromethylaniline. wipo.int

Synthesis via Nitro-Aromatic Intermediates and Subsequent Reduction

A prevalent and effective pathway to aromatic amines involves the nitration of a benzene (B151609) ring followed by the reduction of the introduced nitro group. This two-step process is fundamental in aromatic chemistry, allowing for the strategic installation of an amino group. The synthesis of this compound commonly proceeds via its nitro-aromatic precursor, 2-Chloro-1-(difluoromethoxy)-3-nitrobenzene. allfluoro.comachemblock.comchemicalbook.com

The introduction of a nitro group (—NO₂) onto an aromatic ring is a classic electrophilic aromatic substitution reaction. Typically, this is achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.com The regioselectivity of the nitration—the position at which the nitro group adds to the ring—is governed by the electronic properties of the substituents already present on the benzene ring.

In the synthesis of the precursor for this compound, the starting material would be 1-chloro-2-(difluoromethoxy)benzene. The two substituents, chloro (—Cl) and difluoromethoxy (—OCHF₂), are both ortho-, para-directing groups due to the lone pairs of electrons on the chlorine and oxygen atoms, which can be donated to the ring to stabilize the intermediate carbocation (the arenium ion). However, both groups are also deactivating due to their inductive electron-withdrawing effects. When multiple directing groups are present, the position of the incoming electrophile is determined by their combined influence. The difluoromethoxy group is generally a stronger activating group than chlorine, and the nitration would be expected to occur at positions ortho or para to it, and ortho or para to the chlorine atom. The formation of 2-Chloro-1-(difluoromethoxy)-3-nitrobenzene indicates that nitration occurs at the position ortho to the difluoromethoxy group and meta to the chloro group.

The nitration of chlorobenzene (B131634) itself typically yields a mixture of ortho- and para-nitrochlorobenzene, with the para isomer being the major product. youtube.com The synthesis of other substituted nitroaromatics, such as 1-(Chloro-Difluoro-Methoxy)-4-Nitro-Benzene, also relies on this fundamental nitration step. biosynth.com

The conversion of the nitro group to an amino group is a crucial reduction step in the synthesis of anilines. This transformation can be accomplished through various methods, broadly categorized as catalytic hydrogenation and chemical reduction. mt.comyoutube.com

Catalytic Hydrogenation: This is one of the most common and efficient methods for reducing nitroarenes. mt.com The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. mdpi.com

Catalysts: A variety of catalysts are effective, including Platinum on carbon (Pt/C), Palladium on carbon (Pd/C), and Raney Nickel. mdpi.com The choice of catalyst can influence the reaction's speed and selectivity.

Reaction Pathway: The reduction of a nitro group to an amine is a complex process that proceeds through several intermediates, such as nitrosobenzene (B162901) and phenylhydroxylamine. mdpi.comrsc.org Under certain conditions, these intermediates can accumulate or lead to side products. rsc.org For instance, incomplete reduction might yield N-arylhydroxylamines. mdpi.com

Reaction Conditions: Hydrogenation of aromatic nitro compounds is generally considered a straightforward reaction that can be performed under various conditions. mt.commt.com However, it is an exothermic process, and the formation of unstable intermediates can pose safety risks, such as uncontrolled temperature increases. mt.com

Chemical Reduction: This method employs metals in acidic media or other reducing agents to convert the nitro group.

Metal/Acid Systems: The classic Béchamp reduction uses iron filings in acetic acid or hydrochloric acid. youtube.com Other common systems include zinc (Zn), tin (Sn), or stannous chloride (SnCl₂) in the presence of an acid. youtube.com These methods are often highly selective and can be used when catalytic hydrogenation might affect other functional groups in the molecule. youtube.com For example, zinc in acetic acid has been used to reduce a nitroarene without affecting a sensitive carbon-iodine bond. youtube.com

Other Reducing Agents: Hydrazine (N₂H₄) in the presence of a catalyst like Raney Nickel or an iron salt can also be used for the transfer hydrogenation of nitroarenes. youtube.commdpi.com Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH) can also be employed, sometimes offering selectivity in molecules with multiple nitro groups. youtube.com

Multi-Step Synthetic Sequences and Process Optimization

The industrial production of fine chemicals like this compound requires robust, efficient, and scalable synthetic routes. This involves optimizing each step, from the initial substitution reactions to the final purification.

While electrophilic substitution is key for nitration, nucleophilic aromatic substitution (SNAr) is another powerful tool for constructing highly substituted benzene rings. This reaction is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group (like a halogen). libretexts.org

In the context of synthesizing this compound or its precursors, an SNAr reaction could be employed to introduce the difluoromethoxy group. For example, a dichloronitrobenzene derivative could react with a source of difluoromethoxide. The nitro group's strong electron-withdrawing nature facilitates the attack of the nucleophile and stabilizes the negatively charged intermediate (a Meisenheimer complex). libretexts.orgnih.gov Studies on the synthesis of fluoro- and methoxy-substituted chalcones have shown that fluorine atoms on an electron-poor ring can be readily displaced by a methoxy (B1213986) nucleophile in an SNAr reaction. ebyu.edu.tr This highlights the feasibility of using SNAr to build complex aromatic ethers.

Optimizing the catalytic hydrogenation of the nitro intermediate is critical for ensuring a safe, efficient, and high-yield process. mt.com Modern process development utilizes real-time monitoring to understand reaction kinetics and thermodynamics. mt.com By tracking hydrogen consumption and heat generation, chemists can control the reaction to prevent the accumulation of hazardous intermediates and avoid thermal runaways. mt.com The choice of catalyst and solvent can also be fine-tuned to maximize the yield of the desired aniline while minimizing side reactions, such as the potential hydrogenation of the aromatic ring itself. youtube.com

The final stage of the synthesis involves the isolation and purification of the target aniline and its intermediates to meet the high purity standards required for their applications.

For the Nitro Intermediate: Purification of nitroaromatic compounds can be achieved through techniques like recrystallization or adsorption chromatography. Zeolites have been shown to effectively adsorb nitroanilines from aqueous solutions, indicating their potential use in purification processes. researchgate.net

For the Final Aniline Product: Anilines, especially older samples, can develop coloration due to aerial oxidation. lookchem.comreddit.com Common purification methods include:

Distillation: Steam distillation is a classic method for purifying aniline, as it effectively separates the volatile aniline from non-volatile impurities. echemi.com Distillation under reduced pressure is also frequently used to prevent decomposition at high temperatures. lookchem.com

Chemical Treatment: Washing with a dilute alkaline aqueous solution, such as sodium hydroxide, can remove phenolic impurities that may have formed during synthesis. google.com Treatment with stannous chloride can remove sulfur-containing impurities. lookchem.com

Crystallization of Salts: Anilines can be converted to their hydrochloride or oxalate (B1200264) salts, which can be purified by recrystallization. The pure aniline is then regenerated by treatment with a base. lookchem.comreddit.com

Chromatography: For laboratory-scale purification, column chromatography using adsorbents like silica (B1680970) gel is a standard technique. google.com

Reaction Condition Optimization for Enhanced Yield and Selectivity

The synthesis of this compound, a key intermediate in various fields of chemical research, necessitates a carefully optimized reaction sequence to ensure high yield and purity. A plausible and commonly employed synthetic strategy involves the O-difluoromethylation of a suitably substituted phenol (B47542), followed by any necessary functional group transformations. In the case of this compound, a likely precursor is 2-chloro-3-aminophenol or a protected derivative thereof. The critical step in this synthesis is the introduction of the difluoromethoxy group, a transformation for which several methods have been developed and optimized.

The optimization of reaction conditions for the O-difluoromethylation of phenols is crucial for maximizing the yield and selectivity of the desired product. Key parameters that are typically investigated include the choice of the difluoromethylating agent, catalyst, base, solvent, reaction temperature, and time. Research in this area has provided valuable insights into the interplay of these factors.

Catalyst and Reagent Screening:

A variety of difluoromethylating agents have been developed, each with its own set of optimal reaction conditions. For instance, the use of S-(difluoromethyl)sulfonium salts has been shown to be effective for the difluoromethylation of a broad range of phenols. In a systematic study, the reaction of a generic phenol with this reagent was optimized by screening different bases and solvents.

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | LiOH | DMF | 95 |

| 2 | NaOH | DMF | 88 |

| 3 | KOH | DMF | 85 |

| 4 | Cs2CO3 | DMF | 75 |

| 5 | K2CO3 | DMF | 60 |

| 6 | LiOH | DMSO | 92 |

| 7 | LiOH | NMP | 90 |

| 8 | LiOH | CH3CN | 78 |

The data clearly indicates that lithium hydroxide (LiOH) in dimethylformamide (DMF) provides the highest yield for this transformation. The choice of solvent also plays a significant role, with polar aprotic solvents like DMF, DMSO, and NMP showing superior performance compared to less polar solvents like acetonitrile.

Optimization of Reaction Temperature and Time:

Once the optimal catalyst, base, and solvent system are identified, further optimization of the reaction temperature and duration is typically performed to ensure the reaction proceeds to completion with minimal side product formation. For the O-difluoromethylation of phenols using sodium chlorodifluoroacetate, a common and cost-effective difluorocarbene precursor, the reaction temperature is a critical parameter.

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 80 | 4 | 65 |

| 2 | 100 | 2 | 85 |

| 3 | 120 | 2 | 92 |

| 4 | 140 | 1 | 88 (decomposition observed) |

As shown in the table, increasing the temperature from 80 °C to 120 °C leads to a significant increase in yield. However, at temperatures above 120 °C, a decrease in yield is observed, likely due to the decomposition of the starting material or product. The optimal reaction time at 120 °C was found to be 2 hours.

Influence of Substituents on the Aromatic Ring:

The electronic nature of the substituents on the phenolic ring can have a profound impact on the efficiency of the O-difluoromethylation reaction. Generally, phenols bearing electron-withdrawing groups react more readily than those with electron-donating groups. This is particularly relevant for the synthesis of this compound, which contains a chloro group (electron-withdrawing) and an amino group (electron-donating, although it may be protected as a nitro or acetamido group during the difluoromethylation step).

In a study utilizing visible-light photoredox catalysis with difluorobromoacetic acid, the influence of substituents on the yield of O-difluoromethylation was investigated.

| Entry | Substituent on Phenol | Yield (%) |

|---|---|---|

| 1 | 4-NO2 (strongly electron-withdrawing) | 85 |

| 2 | 4-CN (electron-withdrawing) | 82 |

| 3 | 4-Cl (weakly electron-withdrawing) | 75 |

| 4 | H (unsubstituted) | 70 |

| 5 | 4-CH3 (electron-donating) | 60 |

| 6 | 4-OCH3 (strongly electron-donating) | 55 |

These findings suggest that for the synthesis of this compound, the presence of the chloro group would facilitate the O-difluoromethylation. If the amino group is present as a nitro group during this step, its strong electron-withdrawing nature would further enhance the reaction's efficiency. Subsequent reduction of the nitro group would then yield the final product.

The optimization of these reaction conditions is a critical step in developing a robust and scalable synthesis of this compound, ensuring high yields and purity of this valuable chemical compound.

Reactivity of the Aromatic System

The reactivity of the benzene ring in this compound is governed by the electronic and steric interplay of its three substituents: the amino (-NH₂), chloro (-Cl), and difluoromethoxy (-OCHF₂) groups.

Electrophilic Aromatic Substitution Patterns

The outcome of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the cumulative directing effects of the existing substituents. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.orgorganicchemistrytutor.com The chlorine atom is a deactivating group but also an ortho, para-director. organicchemistrytutor.com Conversely, the difluoromethoxy group is electron-withdrawing due to the electronegativity of the fluorine atoms, thus deactivating the ring. By analogy to the trifluoromethoxy group, it is expected to be a meta-director relative to its own position, though some studies on trifluoromethoxy groups suggest a strong para-directing effect can also occur. nih.gov

The positions open for substitution are C4, C5, and C6. The directing effects are summarized below:

Amino group (-NH₂ at C1): Strongly activating; directs ortho (C2, C6) and para (C4).

Chloro group (-Cl at C2): Deactivating; directs ortho (C1, C3) and para (C5).

Difluoromethoxy group (-OCHF₂ at C3): Deactivating; directs meta (C1, C5).

Considering these influences, the powerful activating and directing effect of the amino group is expected to dominate the reaction's regioselectivity. wikipedia.org Therefore, substitution is most likely to occur at the positions most activated by the amino group, which are C4 and C6.

Substitution at C4: This position is para to the amino group and meta to the chloro group. It receives strong activation from the amino group.

Substitution at C6: This position is ortho to the amino group. Steric hindrance from the adjacent amino group might reduce the rate of substitution at this site compared to the C4 position.

Substitution at C5: This position is para to the chloro group and meta to the difluoromethoxy group. It is less activated than the C4 and C6 positions.

Therefore, electrophilic aromatic substitution on this compound is predicted to yield primarily a mixture of 4- and 6-substituted products, with the 4-substituted isomer often being the major product due to reduced steric hindrance.

Nucleophilic Substitution at the Chlorine Center

Nucleophilic aromatic substitution (SNAr) of an aryl halide, such as the displacement of the chlorine atom in this compound, is a challenging transformation. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In this molecule, the chlorine atom is at the C2 position. The difluoromethoxy group at C3 is electron-withdrawing, but it is positioned meta to the chlorine, providing minimal stabilization for the SNAr intermediate. More significantly, the potent electron-donating amino group at C1 strongly deactivates the ring towards nucleophilic attack by increasing electron density. acs.orgacs.org Consequently, standard nucleophilic substitution at the chlorine center is not a favorable pathway for this compound under typical SNAr conditions.

Transformations Involving the Amino Group

The primary amino group is the most reactive site for many transformations of this compound.

Diazotization and Subsequent Conversion Reactions

The primary aromatic amino group of this compound can be readily converted into a diazonium salt. This reaction, known as diazotization, is typically carried out by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. numberanalytics.commnstate.edu

The resulting 2-chloro-3-(difluoromethoxy)benzenediazonium salt is a highly versatile intermediate that can be transformed into a wide array of functional groups through subsequent reactions, most notably the Sandmeyer reaction. nih.govwikipedia.org This reaction involves the substitution of the diazonium group (-N₂⁺) with a nucleophile, catalyzed by copper(I) salts. numberanalytics.com The loss of nitrogen gas (N₂), a very stable molecule, provides a strong thermodynamic driving force for the substitution. wikipedia.org

| Reagent | Product Functional Group | Resulting Compound Name |

|---|---|---|

| Copper(I) Chloride (CuCl) | -Cl | 1,2-Dichloro-3-(difluoromethoxy)benzene |

| Copper(I) Bromide (CuBr) | -Br | 1-Bromo-2-chloro-3-(difluoromethoxy)benzene |

| Copper(I) Cyanide (CuCN) | -CN | 2-Chloro-3-(difluoromethoxy)benzonitrile |

| Water (H₂O), heat | -OH | 2-Chloro-3-(difluoromethoxy)phenol |

| Hypophosphorous Acid (H₃PO₂) | -H | 1-Chloro-2-(difluoromethoxy)benzene |

Condensation Reactions for Schiff Base Formation

The amino group of this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by a dehydration step to yield the characteristic azomethine (-C=N-) group. The reaction is typically acid-catalyzed and often performed by refluxing the reactants in a suitable solvent like ethanol.

The formation of Schiff bases is a general and robust reaction for primary anilines. A variety of substituted aldehydes can be used to synthesize a diverse library of Schiff bases derived from this compound.

| Aldehyde Reactant | Resulting Schiff Base Structure (Ar = 2-Cl, 3-OCHF₂-C₆H₃) |

|---|---|

| Benzaldehyde | Ar-N=CH-Ph |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | Ar-N=CH-(2-OH-C₆H₄) |

| 4-Nitrobenzaldehyde | Ar-N=CH-(4-NO₂-C₆H₄) |

| 4-Methoxybenzaldehyde | Ar-N=CH-(4-OCH₃-C₆H₄) |

| Cinnamaldehyde | Ar-N=CH-CH=CH-Ph |

Amidation, Alkylation, and Arylation Pathways

Amidation: The amino group can be acylated to form amides. A common method involves reacting the aniline with an acyl chloride or acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acid byproduct. For example, reaction with acetyl chloride would yield N-(2-chloro-3-(difluoromethoxy)phenyl)acetamide.

Alkylation: N-alkylation of the amino group can be achieved through various methods. Classical approaches involve reaction with alkyl halides, though this can sometimes lead to over-alkylation. Modern catalytic methods, such as the "borrowing hydrogen" strategy, utilize alcohols as alkylating agents in the presence of transition metal catalysts (e.g., based on iridium, ruthenium, or cobalt), offering a more atom-economical and greener route to N-alkylated anilines. nih.govrsc.orgrsc.org These reactions can be used to synthesize mono- or di-alkylated products. Photoredox catalysis has also been employed for the N-alkylation of anilines with alkyl carboxylic acids. organic-chemistry.org

Arylation: The synthesis of N-aryl derivatives from this compound can be accomplished via transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction couples the aniline with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to afford the corresponding diarylamine. rsc.orgacs.orgfishersci.it This pathway provides access to a broad range of complex N-aryl substituted products.

Chemical Behavior of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a critical functional motif in medicinal chemistry, valued for its unique combination of properties that can enhance the pharmacological profile of a parent compound. rsc.org

The difluoromethoxy group is characterized by its high stability under a range of chemical conditions. This robustness is largely attributed to the strength of the carbon-fluorine bonds. mdpi.com Studies comparing various fluorinated groups have shown that the difluoromethoxy group, attached to an aromatic ring, is relatively inert and demonstrates high stability towards heating and both acidic and basic conditions. researchgate.net This metabolic stability is a key reason for its incorporation into drug candidates, as it can prevent O-demethylation, a common metabolic pathway for less stable methoxy groups. nih.gov

Direct chemical modification of the difluoromethoxy group is challenging due to its inherent stability. Most synthetic strategies focus on the introduction of the -OCF₂H group onto a molecule rather than its subsequent conversion. rsc.org The common method for its formation involves the O-difluoromethylation of phenols using various difluorocarbene precursors, such as diethyl (bromodifluoromethyl)phosphonate. nih.gov

Despite the group's general inertness, recent advancements have explored the possibility of activating the Ar-CF₂H system. One novel approach involves the deprotonation of the difluoromethyl group using a combination of a strong Brønsted superbase and a weak Lewis acid. acs.org This strategy generates a reactive nucleophilic Ar-CF₂⁻ synthon that can react with a variety of electrophiles, enabling the construction of new C-C bonds at the difluoromethylene position. acs.org This represents a promising, albeit specialized, method for the derivatization of the difluoromethoxy moiety, though its application to a complex substrate like this compound has not been specifically documented.

Transition Metal-Catalyzed Coupling Reactions

The structure of this compound offers two primary sites for transition metal-catalyzed coupling reactions: the carbon-chlorine (C-Cl) bond and the nitrogen-hydrogen (N-H) bonds of the aniline group. These reactions are powerful tools for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling extensive derivatization.

Palladium catalysts are exceptionally versatile for forming C-N and C-C bonds from aryl chlorides. nih.gov For this compound, these reactions would primarily occur at the C-Cl bond.

C-N Bond Formation: The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. This would allow the chlorine atom of this compound to be replaced by a wide range of primary or secondary amines. While products of such reactions with fluoroalkylanilines can be unstable under typical heating and strong base conditions, milder conditions using weaker bases like potassium phenoxide (KOPh) have proven effective. nih.gov

C-C Bond Formation: Several palladium-catalyzed reactions are suitable for forming new carbon-carbon bonds at the aryl chloride position.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with a boronic acid or ester. It is highly tolerant of various functional groups.

Stille Coupling: This involves the reaction of the aryl chloride with an organostannane reagent.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, providing access to substituted alkynyl anilines.

Heck Coupling: This reaction couples the aryl chloride with an alkene.

Although aryl chlorides are generally less reactive than aryl bromides or iodides, significant advances in catalyst design, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands, have enabled efficient coupling of these less reactive substrates under milder conditions. nih.govrsc.orgrsc.org

| Coupling Reaction | Coupling Partner | Catalyst System (Precatalyst + Ligand) | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ + BippyPhos Ligand | KOPh | Toluene | Room Temp to 100 °C | nih.gov |

| Suzuki-Miyaura Coupling | Boronic Acid (RB(OH)₂) | Pd(OAc)₂ + SPhos/XPhos | K₃PO₄ or K₂CO₃ | Toluene/Water or Dioxane | 80-110 °C | nih.gov |

| Sonogashira Coupling | Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI (co-catalyst) | Et₃N or Piperidine | THF or DMF | Room Temp to 80 °C | nih.gov |

While palladium is the most common metal for these transformations, other transition metals can also be employed.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Chloro-3-(difluoromethoxy)aniline. By analyzing the spectra of different nuclei, a complete picture of the chemical environment of each atom can be constructed.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| Data not available | - | - | Aromatic CH |

| Data not available | - | - | Aromatic CH |

| Data not available | - | - | Aromatic CH |

| Data not available | t | JHF = x | OCHF₂ |

This table is populated with hypothetical data for illustrative purposes as experimental data is not available.

Similarly, specific experimental ¹³C NMR data for this compound is not found in reviewed literature. A standard ¹³C NMR spectrum would be expected to show distinct signals for each of the seven carbon atoms in the molecule. The carbon of the difluoromethoxy group would exhibit a characteristic triplet splitting pattern due to coupling with the two attached fluorine atoms. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine and difluoromethoxy groups and the electron-donating effect of the amine group.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Splitting (due to ¹⁹F) | Assignment |

|---|---|---|

| Data not available | - | Aromatic C-N |

| Data not available | - | Aromatic C-Cl |

| Data not available | - | Aromatic C-O |

| Data not available | - | Aromatic C-H |

| Data not available | - | Aromatic C-H |

| Data not available | - | Aromatic C-H |

This table is populated with hypothetical data for illustrative purposes as experimental data is not available.

¹⁹F NMR spectroscopy is a crucial technique for characterizing fluorinated compounds. For this compound, the two fluorine atoms of the difluoromethoxy group are chemically equivalent and would be expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would be split into a doublet by the adjacent proton. The chemical shift of this signal provides valuable information about the electronic environment of the fluorine atoms.

Table 3: Hypothetical ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|

This table is populated with hypothetical data for illustrative purposes as experimental data is not available.

To definitively assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), or HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to determine their relative positions on the benzene (B151609) ring.

HSQC/HMQC: An HSQC or HMQC spectrum would establish the correlation between directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the signals for each C-H unit in the molecule.

As no primary literature with spectral data is available, a detailed analysis based on experimental 2D NMR data cannot be provided at this time.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact elemental formula. For this compound (C₇H₆ClF₂NO), HRMS would be used to confirm its elemental composition. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).

Table 4: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ (for ³⁵Cl) | Data not available | Data not available |

This table is populated with hypothetical data for illustrative purposes as experimental data is not available.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways could involve the loss of the difluoromethoxy group, the chlorine atom, or other small neutral molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar molecules like this compound. The analysis is typically performed in positive ion mode, where the analyte molecule is protonated to form the pseudomolecular ion, [M+H]⁺.

Given the molecular formula C₇H₆ClF₂NO, the monoisotopic mass of this compound is 193.0106 g/mol . uni.lu In ESI-MS analysis, the most prominent ion observed is the protonated molecule [M+H]⁺. The presence of the chlorine atom results in a characteristic isotopic pattern for the molecular ion peak, with the [M+2+H]⁺ ion appearing at approximately one-third the intensity of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Further fragmentation (MS/MS) of the [M+H]⁺ ion can provide structural information. Although specific experimental data for this compound is not widely published, fragmentation is expected to occur at the weakest bonds, such as the C-O bond of the ether linkage or the C-Cl bond.

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 194.0179 | Protonated molecular ion (³⁵Cl isotope) |

| [M+2+H]⁺ | 196.0150 | Protonated molecular ion (³⁷Cl isotope) |

| [M+Na]⁺ | 216.0000 | Sodium adduct of the molecular ion (³⁵Cl) |

Note: m/z values are predicted based on the molecular formula and may vary slightly in experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds and identify them based on their mass-to-charge ratio and fragmentation patterns. For this compound, GC-MS serves the dual purpose of confirming its identity and assessing its purity by detecting any potential impurities. researchgate.net

In a typical analysis, a dilute solution of the compound is injected into the GC, where it is volatilized and separated on a capillary column. The retention time is a characteristic property under specific chromatographic conditions. Upon elution from the column, the analyte enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI).

The resulting mass spectrum provides a unique fragmentation "fingerprint." For anilines, common fragmentation includes alpha-cleavage adjacent to the amine group. libretexts.orgyoutube.com For this specific molecule, key fragmentation pathways would likely involve the loss of the difluoromethyl group (CHF₂), the entire difluoromethoxy group (OCHF₂), or the chlorine atom. The molecular ion peak (M⁺) in EI-MS is often observed for aromatic compounds and, being an odd number due to the single nitrogen atom, adheres to the Nitrogen Rule. whitman.edu

Table 2: Expected Key Fragments in the GC-MS (EI) Spectrum

| Fragment Ion (Loss from M⁺) | Description |

| M⁺ | Molecular ion |

| [M-CHF₂]⁺ | Loss of the difluoromethyl radical |

| [M-Cl]⁺ | Loss of a chlorine radical |

| [M-HCN]⁺ | Loss of hydrogen cyanide from the aromatic ring |

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aniline (B41778) and substituted ether structure.

The primary amine (-NH₂) group gives rise to two distinct stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric stretch and a symmetric stretch. The aromatic ring shows C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The presence of the difluoromethoxy group is confirmed by strong C-F stretching bands, typically found in the 1200-1000 cm⁻¹ range, and the C-O-C ether linkage absorption. The C-Cl stretch appears in the fingerprint region, generally between 850-550 cm⁻¹. uni.lunist.gov

Table 3: Expected FT-IR Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3470 - 3420 | N-H Asymmetric Stretch | Primary Amine (-NH₂) |

| 3380 - 3330 | N-H Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Aromatic C-H Stretch | Benzene Ring |

| 1620 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Benzene Ring |

| 1300 - 1200 | Aromatic C-N Stretch | Aryl Amine |

| 1250 - 1050 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1150 - 1050 | C-F Stretch | Difluoromethyl (-CHF₂) |

| 850 - 550 | C-Cl Stretch | Chloro-aromatic |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides vibrational information that is complementary to FT-IR. While FT-IR measures absorption based on changes in dipole moment, Raman spectroscopy detects scattering based on changes in polarizability. This makes it particularly effective for identifying non-polar bonds and symmetric vibrations.

For this compound, strong Raman signals are expected for the aromatic ring vibrations, particularly the ring "breathing" mode, which is often weak or absent in the IR spectrum. The symmetric stretches of the C-F bonds in the difluoromethyl group may also produce a distinct Raman signal. The analysis of both FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational framework. uni.lu

Table 4: Expected Raman Shifts for Key Functional Groups

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3050 | Aromatic C-H Stretch | Benzene Ring |

| 1610 - 1580 | Aromatic C=C Ring Stretch | Benzene Ring |

| ~1000 | Aromatic Ring Breathing (Trigonal) | Benzene Ring |

| 800 - 600 | C-Cl Stretch | Chloro-aromatic |

Electronic Absorption and Emission Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In aromatic molecules like this compound, the most common transitions are π→π* and n→π*. youtube.com

The aniline chromophore typically displays two main absorption bands. The more intense band, occurring at shorter wavelengths, is attributed to the π→π* transition of the benzene ring. A second, less intense band at longer wavelengths arises from the n→π* transition, involving the non-bonding electrons of the nitrogen atom. The positions and intensities of these bands are sensitive to the substituents on the aromatic ring. The chloro and difluoromethoxy groups act as auxochromes, which can modify the absorption maxima (λ_max) and molar absorptivity.

Table 5: Expected UV-Vis Absorption Data

| Transition Type | Expected λ_max Range (nm) | Description |

| π → π | 230 - 260 | High-intensity absorption of the aromatic system. |

| n → π | 280 - 320 | Lower-intensity absorption involving nitrogen's lone pair. |

Computational and Theoretical Investigations of 2 Chloro 3 Difluoromethoxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about molecular geometry, electronic structure, and energy.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. researchgate.netnanobioletters.com It is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. irjweb.com In a typical DFT study of 2-Chloro-3-(difluoromethoxy)aniline, the primary step is geometry optimization. This process determines the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure.

The optimization would be performed using a functional, such as B3LYP, and a basis set, for instance, 6-311+G(d,p). irjweb.comnih.gov The calculation would yield key geometrical parameters. The presence of the chloro, difluoromethoxy, and amino groups on the benzene (B151609) ring is expected to cause minor distortions from a perfect hexagonal ring structure. nanobioletters.com

Table 1: Predicted Optimized Geometrical Parameters for this compound This table illustrates the type of data obtained from DFT geometry optimization. Specific values would require dedicated computational studies.

| Parameter | Atom Connection | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | (Å) |

| Bond Length | C-O | (Å) |

| Bond Length | C-N | (Å) |

| Bond Length | O-CF₂H | (Å) |

| Bond Angle | Cl-C-C | (°) |

| Bond Angle | C-C-N | (°) |

| Bond Angle | C-O-C | (°) |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are known for their high accuracy. While computationally more demanding than DFT, they are often used to obtain benchmark energies and properties or to verify the results from less computationally expensive methods. For a molecule like this compound, high-accuracy ab initio calculations could provide a very precise determination of its inversion barrier for the amine group and refined electronic properties.

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to specific orbitals that extend over the entire molecule. Of particular importance in predicting chemical reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.gov

HOMO-LUMO Energy Gap and Chemical Reactivity Prediction

The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is unoccupied and can act as an electron acceptor. researchgate.netdergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. science.gov Conversely, a small gap indicates a molecule is more reactive and polarizable. For this compound, the electron-donating amino group will raise the HOMO energy, while the electron-withdrawing chloro and difluoromethoxy groups will lower the LUMO energy. researchgate.net The interplay of these effects determines the final energy gap.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound This table illustrates the type of data obtained from FMO analysis. Specific values would require dedicated computational studies.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | (eV) |

| LUMO Energy | (eV) |

Charge Distribution and Fukui Functions

The distribution of electron density within a molecule is not uniform and is crucial for understanding its reactivity. DFT calculations can map this charge distribution. To more precisely predict regioselectivity in chemical reactions, Fukui functions are employed. researchgate.nettandfonline.com These functions analyze how the electron density at a specific point in a molecule changes with the addition or removal of an electron, thereby identifying the most likely sites for electrophilic and nucleophilic attack. researchgate.netharbinengineeringjournal.com For this compound, Fukui analysis would help predict which atoms on the aromatic ring or substituents are most susceptible to reaction.

Electrostatic Potential Mapping and Molecular Interactions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting and understanding intermolecular interactions and the sites of electrophilic and nucleophilic attack. researchgate.net

On an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. In this compound, these areas would be expected around the electronegative nitrogen, oxygen, and fluorine atoms. Regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack; these would likely be found around the hydrogen atoms of the amino group. The MEP map provides a comprehensive picture of the charge distribution and its influence on the molecule's reactive behavior. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It visually represents the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In the case of this compound, the MEP surface analysis highlights the distribution of charge across the molecule. The regions of negative electrostatic potential, typically colored red, are concentrated around the electronegative fluorine and oxygen atoms of the difluoromethoxy group, as well as the nitrogen atom of the aniline (B41778) group. These areas are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring and the amine group exhibit positive electrostatic potential, appearing as blue regions, making them sites for potential nucleophilic interaction.

Analysis of Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in determining the supramolecular structure and properties of chemical compounds. For this compound, several types of hydrogen bonding interactions are theoretically possible and have been investigated.

The primary hydrogen bond donor is the amine group (N-H), which can form interactions with suitable acceptor atoms. The oxygen and fluorine atoms of the difluoromethoxy group, as well as the chlorine atom, can act as hydrogen bond acceptors. Intramolecular hydrogen bonds, such as N-H···O or N-H···F, can influence the molecule's conformation. Intermolecular hydrogen bonds are critical in the solid state, dictating the packing of molecules in the crystal lattice. Computational studies can quantify the strength and geometry of these bonds.

| Interaction Type | Donor | Acceptor | Significance |

| Intramolecular | N-H | O (methoxy) | Influences molecular conformation |

| Intramolecular | N-H | F (methoxy) | Influences molecular conformation |

| Intermolecular | N-H | O (methoxy) | Dictates crystal packing |

| Intermolecular | N-H | N | Can lead to dimer formation |

| Intermolecular | C-H | O (methoxy) | Weaker interaction contributing to crystal stability |

Conformational Analysis and Potential Energy Surface Exploration

The presence of the flexible difluoromethoxy group suggests that this compound can exist in multiple conformations. Conformational analysis involves exploring the potential energy surface (PES) of the molecule to identify stable conformers and the energy barriers between them.

Theoretical calculations, often employing methods like Density Functional Theory (DFT), can map the PES by systematically rotating the bonds of the difluoromethoxy group relative to the aromatic ring. These studies help in identifying the global minimum energy conformation, which is the most stable arrangement of the atoms, as well as other local minima. The relative energies of these conformers are important for understanding the molecule's flexibility and its behavior in different environments.

Spectroscopic Parameter Prediction from Theoretical Models

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental structure.

For this compound, theoretical calculations can predict various spectroscopic data:

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. These theoretical spectra help in assigning the absorption bands observed in experimental IR spectra to specific molecular vibrations, such as the N-H stretching, C-F stretching, and aromatic C-H bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR can be predicted. These predictions are valuable for assigning the peaks in experimental NMR spectra to specific atoms in the molecule.

| Spectroscopic Technique | Predicted Parameters | Utility |

| Infrared (IR) | Vibrational Frequencies, Intensities | Assignment of experimental absorption bands |

| ¹H NMR | Chemical Shifts | Assignment of proton signals |

| ¹³C NMR | Chemical Shifts | Assignment of carbon signals |

Nonlinear Optical (NLO) Properties Prediction and Analysis

Molecules with significant charge transfer characteristics and hyperpolarizability are of interest for applications in nonlinear optics (NLO). Theoretical calculations can predict the NLO properties of this compound.

The key NLO parameters, such as the first hyperpolarizability (β), can be calculated using quantum chemical methods. The presence of the electron-donating amine group and the electron-withdrawing difluoromethoxy and chloro groups on the aromatic ring can create a push-pull system, which is a common feature in molecules with high NLO activity. The magnitude of the calculated first hyperpolarizability indicates the potential of the molecule to be used in NLO materials.

Quantitative Structure-Property Relationship (QSPR) and Structure-Reactivity Relationship (QSRR) Studies

While specific QSPR and QSRR studies on this compound may be limited, the principles of these methods can be applied to understand its properties. QSPR and QSRR models correlate the structural features of molecules with their physicochemical properties and reactivity, respectively.

For this compound, various molecular descriptors can be calculated, including topological indices, electronic parameters (like HOMO and LUMO energies), and steric parameters. These descriptors can then be used in QSPR models to predict properties such as boiling point, solubility, and partition coefficient. Similarly, QSRR models can relate these descriptors to the molecule's reactivity in different chemical reactions. These studies are valuable for predicting the behavior of related compounds and for designing new molecules with desired properties.

Applications As a Strategic Building Block in Advanced Chemical Synthesis

Role in Pharmaceutical Synthesis

The distinct physicochemical properties imparted by the chloro and difluoromethoxy substituents make 2-Chloro-3-(difluoromethoxy)aniline a valuable starting material in medicinal chemistry. These properties can influence a molecule's potency, metabolic stability, and pharmacokinetic profile.

Design and Synthesis of Novel Drug Leads and Candidates

The unique substitution pattern of this compound makes it an attractive scaffold for the design and synthesis of novel drug leads. Medicinal chemists can utilize this compound to create libraries of derivatives for screening against various biological targets. For instance, the aniline (B41778) moiety can be converted into different functional groups, such as amides or sulfonamides, to explore structure-activity relationships (SAR). The combination of the chloro and difluoromethoxy groups can lead to compounds with improved efficacy and desirable drug-like properties. researchgate.net The development of new synthetic methods, such as those for creating ortho-trifluoromethoxylated aniline derivatives, further expands the toolkit for medicinal chemists to generate novel drug candidates. nih.gov

Utilization of the Difluoromethoxy Group as a Bioisostere in Drug Discovery

The difluoromethoxy group (OCF2H) in this compound is of particular interest in drug discovery due to its role as a bioisostere for other functional groups, such as a hydroxyl or a methoxy (B1213986) group. acs.orginformahealthcare.com Bioisosteric replacement is a strategy used to modify the properties of a lead compound while retaining its biological activity. The difluoromethoxy group can offer several advantages over its non-fluorinated counterparts. acs.orgresearchgate.net

Key Advantages of the Difluoromethoxy Group:

| Property | Description |

| Increased Lipophilicity | The difluoromethoxy group is more lipophilic than a hydroxyl or methoxy group, which can enhance a drug's ability to cross cell membranes. researchgate.netacs.org |

| Metabolic Stability | The carbon-fluorine bond is very strong, making the difluoromethoxy group resistant to metabolic degradation, which can lead to a longer duration of action for the drug. researchgate.netmdpi.com |

| Modulation of Acidity/Basicity | The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can affect drug-receptor interactions and solubility. |

| Conformational Effects | The difluoromethoxy group can influence the preferred conformation of a molecule, which can be crucial for its binding to a biological target. informahealthcare.com |

| Hydrogen Bonding | The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, providing an additional point of interaction with a biological target. acs.org |

The difluoromethyl group is considered a lipophilic hydrogen bond donor and can act as a bioisostere of hydroxyl, thiol, or amine groups. acs.org Studies have shown that the difluoromethyl group can act as a hydrogen bond donor on a scale similar to thiophenol and aniline. acs.org

Contributions to Agrochemical Development

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the development of modern agrochemicals. The incorporation of fluorine-containing moieties is a well-established strategy to enhance the efficacy and selectivity of pesticides.

Intermediate for Herbicides, Insecticides, and Fungicides

Examples of Fluorine-Containing Agrochemicals:

| Agrochemical Class | Example |

| Herbicides | The development of novel herbicides often involves the incorporation of fluorinated functional groups to improve efficacy and environmental profiles. nih.govresearchgate.net |

| Insecticides | Fluorinated insecticides have shown enhanced potency against a variety of insect pests. nih.govresearchgate.net |

| Fungicides | The inclusion of fluorine atoms can broaden the spectrum of activity of fungicides against pathogenic fungi. nih.govresearchgate.net |

Impact of Fluorine Substitution on Agrochemical Efficacy

The substitution of hydrogen with fluorine atoms in agrochemical molecules can have a profound impact on their efficacy and environmental fate. researchgate.netnih.gov The unique properties of fluorine, such as its high electronegativity and small size, can lead to several beneficial effects. rsc.org

Effects of Fluorine Substitution in Agrochemicals:

| Effect | Description |

| Enhanced Biological Activity | Fluorine substitution can increase the intrinsic activity of a pesticide by improving its binding to the target enzyme or receptor. researchgate.net |

| Increased Metabolic Stability | The strength of the carbon-fluorine bond makes fluorinated agrochemicals more resistant to degradation by enzymes in the target pest and in the environment. nih.gov |

| Modified Physical Properties | Fluorine substitution can alter the volatility, solubility, and soil mobility of an agrochemical, which can be optimized for specific applications. |

| Improved Selectivity | In some cases, the introduction of fluorine can lead to greater selectivity, meaning the agrochemical is more toxic to the target pest and less harmful to non-target organisms. |

The dramatic effect of fluorine on the biological activity of agrochemicals has made it an indispensable tool for agrochemical chemists. researchgate.net The introduction of fluorine can affect various parameters, including transport to the target site and metabolic deactivation. researchgate.net

Applications in Advanced Material Science

There is a notable absence of published research detailing the application of this compound in the field of advanced material science.

Synthesis of Functional Polymers and Specialty Chemicals

No specific studies were found that describe the use of this compound as a monomer or building block for the synthesis of functional polymers or specific specialty chemicals. Generally, aniline derivatives are used in the production of polymers like polyaniline, which are known for their electrical conductivity and are used in applications such as antistatic coatings and sensors. The presence of chlorine and a difluoromethoxy group on the aniline ring could theoretically be used to modify the properties of such polymers, potentially enhancing thermal stability, solubility, or imparting specific electronic characteristics. For instance, related compounds like 2,3-dichloroaniline (B127971) are used in the manufacturing of dyes and pesticides. nih.gov However, no such applications are explicitly documented for this compound.

Incorporation into Optoelectronic Materials (e.g., for NLO applications)

The potential of this compound in optoelectronic materials, particularly for nonlinear optical (NLO) applications, remains unexplored in available literature. Organic molecules with electron-donating and electron-withdrawing groups can exhibit NLO properties due to intramolecular charge transfer. frontiersin.org The aniline moiety acts as an electron donor, while the chloro and difluoromethoxy groups have electron-withdrawing characteristics. This molecular structure suggests a potential for NLO activity. However, without experimental or theoretical studies on this compound, its suitability for such applications is purely speculative. Research on other aniline derivatives has shown their potential in developing NLO materials, but specific data for the compound is absent. frontiersin.org

Utility in Analytical Chemistry as a Specialized Reagent

There is no documented use of this compound as a specialized reagent in analytical chemistry within the public scientific literature. While aniline compounds can be used in various analytical methods, including as precursors for dyes in colorimetric assays or as derivatizing agents for chromatography, no such specific roles have been reported for this compound.

Future Directions and Emerging Research Opportunities for Halogenated Difluoromethoxy Anilines

Development of More Sustainable and Green Synthetic Protocols

The chemical industry is increasingly shifting towards more environmentally friendly practices. For the synthesis of halogenated anilines, this involves moving away from hazardous reagents and solvents. ijtsrd.comijtsrd.com

Alternative Reagents: Traditional acetylation of anilines, a common step in their functionalization, often uses acetic anhydride (B1165640), which is corrosive. ijtsrd.com Research has shown that systems like magnesium sulphate-glacial acetic acid can serve as a benign and inexpensive alternative. ijtsrd.comijtsrd.com Similarly, the use of Zn dust/Fe powder–acetic acid is being explored. researchgate.net For bromination steps, moving from elemental bromine to combinations like ceric ammonium (B1175870) nitrate–KBr in aqueous-ethanolic media presents a greener option. researchgate.net

Eco-Friendly Solvents: A significant push is being made to replace toxic, volatile, and combustible organic solvents with aqueous solutions or to conduct reactions under solvent-free conditions. ijtsrd.comtandfonline.com Microwave-assisted synthesis in aqueous solutions has shown promise for producing anilines from aryl halides without the need for organic solvents or metal catalysts. tandfonline.comresearchgate.net

Biocatalysis: The use of enzymes, such as nitroreductases, offers a sustainable alternative to traditional metal-catalyzed nitro reduction to form anilines. nih.govacs.org These biocatalytic methods operate at room temperature and pressure in aqueous buffers, avoiding the need for high-pressure hydrogen gas and precious-metal catalysts. nih.govacs.org

A comparison of traditional versus green reagents for key synthetic transformations is presented below.

| Transformation | Traditional Reagent | Green Alternative(s) | Key Advantage of Green Alternative |

| Acetylation | Acetic Anhydride | Magnesium sulphate/glacial acetic acid ijtsrd.comijtsrd.com | Avoids corrosive reagents, inexpensive ijtsrd.comijtsrd.com |

| Bromination | Bromine (Br₂) | Ceric ammonium nitrate/KBr researchgate.net | Avoids hazardous elemental bromine researchgate.net |

| Nitro Reduction | H₂/Precious Metal Catalyst | Nitroreductase enzymes nih.govacs.org | Mild conditions, high chemoselectivity nih.govacs.org |

| Amination | Metal Catalysts/Organic Solvents | Microwave-assisted/Aqueous media tandfonline.comresearchgate.net | Reduced reaction times, avoids toxic solvents tandfonline.comresearchgate.net |

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites on 2-Chloro-3-(difluoromethoxy)aniline (the chlorine atom, the difluoromethoxy group, the amino group, and the aromatic C-H bonds) makes selective functionalization a key challenge.

C-H Activation: Directing group-assisted C-H activation is a powerful tool for introducing new functional groups at specific positions on the aniline (B41778) ring. researchgate.netnih.gov Research into ruthenium-catalyzed para-selective C-H difluoromethylation of anilide derivatives highlights the potential for site-selective modifications. thieme.de The development of catalysts that can selectively activate C-H bonds ortho to the amino group or at other positions is a major area of future research. researchgate.net

Orthogonal Strategies: Developing orthogonal functionalization strategies, where one functional group can be reacted without affecting the others, is crucial. For instance, copper-catalyzed amination has been shown to be highly regioselective, with amination occurring only when a halide is in the ortho position to a carboxylic acid moiety, leaving other halide positions on the aniline ring untouched. nih.gov

Photocatalysis: Visible-light-induced photocatalysis is emerging as a mild and efficient method for the difluoroalkylation of aniline derivatives. acs.org This technique can be tuned to achieve para-selectivity and is compatible with a range of functional groups. acs.org

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of halogenated anilines often relies on cross-coupling reactions, and the development of new catalytic systems is essential for improving efficiency and substrate scope.

Palladium and Copper Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. youtube.com However, there is ongoing research to develop more active and stable catalysts, as well as to explore less expensive and more sustainable copper-based systems. nih.gov Copper-catalyzed amination of chlorobenzoic acids, for example, has been shown to proceed with high chemo- and regioselectivity. nih.gov

Iron Catalysis: Iron-catalyzed cross-coupling reactions are gaining attention as a more economical and environmentally friendly alternative to palladium-based methods. researchgate.net

Dual Catalysis: Combining different catalytic modes, such as photoredox and cobalt catalysis, can enable novel transformations like dehydrogenative coupling, offering new retrosynthetic disconnections for aniline synthesis. researchgate.net

| Catalytic System | Key Reaction Type | Advantages |

| Palladium | Cross-coupling (e.g., Suzuki, Buchwald-Hartwig) youtube.com | High efficiency, broad substrate scope youtube.com |

| Copper | Amination (Ullmann-type) nih.gov | Lower cost, high regioselectivity in specific cases nih.gov |

| Iron | Cross-coupling researchgate.net | Economical, environmentally friendly researchgate.net |

| Dual Photoredox/Cobalt | Dehydrogenative Coupling researchgate.net | Novel reactivity, access to new synthetic routes researchgate.net |

Advanced Mechanistic Studies of Complex Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing existing methods and developing new ones.

Computational Studies: Density Functional Theory (DFT) and other computational methods are increasingly being used to elucidate the mechanisms of complex catalytic cycles, such as the concerted metalation-deprotonation (CMD) mechanism in palladium-catalyzed C-H activation. researchgate.net These studies can help in understanding the role of additives and in designing more efficient catalysts.

Isotopic Labeling and Kinetic Analysis: Experimental techniques like isotopic labeling can provide definitive evidence for proposed reaction pathways. acs.org Kinetic studies help in understanding the rate-determining steps of a reaction, which is essential for process optimization.

Spectroscopic Analysis: In-situ spectroscopic techniques can be used to identify and characterize reactive intermediates in catalytic cycles, providing valuable insights into the reaction mechanism.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the way chemical synthesis is performed, offering advantages in terms of efficiency, safety, and scalability.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature and residence time, leading to improved yields and selectivity. acs.orgresearchgate.net The synthesis of anilines via nitroaromatic reduction has been successfully demonstrated in flow, with the potential for catalyst reuse over extended periods. acs.org Flow chemistry also enables the safe handling of hazardous reagents and intermediates. nih.govacs.org

Automated Synthesis: Automated platforms can perform multi-step syntheses with high throughput, accelerating the discovery and optimization of new molecules. chemspeed.comemolecules.comresearchgate.netnus.edu.sgchemspeed.com These platforms can be integrated with analytical tools for real-time reaction monitoring and optimization. The development of automated systems for the synthesis of complex molecules like halogenated difluoromethoxy anilines will be a key area of future research. chemspeed.comnus.edu.sg

Expansion into New Areas of Application beyond Pharmaceuticals and Agrochemicals

While the primary applications of halogenated difluoromethoxy anilines are currently in the pharmaceutical and agrochemical industries, their unique properties make them attractive candidates for other fields.

Materials Science: Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and specific electrical properties. nih.gov Monomers like this compound could be used to synthesize novel fluorinated polymers with tailored properties for applications in electronics, coatings, and membranes. nih.gov

Electronic Materials: The introduction of fluorine atoms can significantly alter the electronic properties of organic molecules. nih.gov Halogenated difluoromethoxy anilines could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as n-type semiconductors in organic field-effect transistors (OFETs).

Chemical Probes: The unique spectroscopic signature of the difluoromethoxy group could potentially be exploited in the design of chemical probes for biological imaging or sensing applications.

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-3-(difluoromethoxy)aniline, and how can purity be maximized?

Answer:

The synthesis typically involves halogenation and alkoxylation steps. For example, chlorination of precursor anilines (e.g., 3-(difluoromethoxy)aniline) using reagents like N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (~0–25°C) can yield the target compound . To maximize purity: